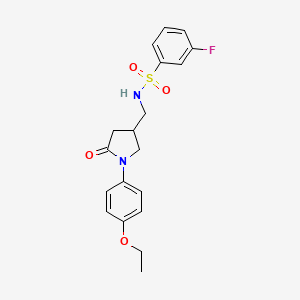

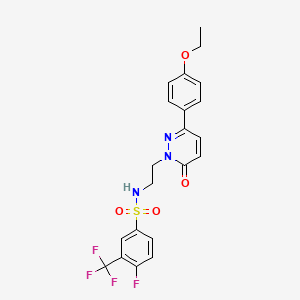

N-((1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)甲基)-3-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Desethyl etonitazene” is a novel synthetic opioid bearing structural resemblance to etonitazene, N-desethyl isotonitazene, and other nitazene analogues . It is an active mu opioid agonist with similar potency to etonitazene, and is approximately 10 times more potent than fentanyl .

Synthesis Analysis

The synthesis of similar compounds involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry .Chemical Reactions Analysis

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as nuclear magnetic resonance, infrared and ultraviolet-visible spectroscopies .科学研究应用

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide” could be explored for potential antiviral agents, especially targeting RNA and DNA viruses.

Anti-inflammatory Applications

The indole nucleus, a component of the compound’s structure, is known for its anti-inflammatory properties . Research has indicated that indole derivatives can be effective in reducing inflammation, which suggests that our compound may also be utilized in developing new anti-inflammatory medications .

Anticancer Applications

Indole derivatives have been found to possess anticancer properties . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the synthesis of novel anticancer drugs. The compound could be investigated for its efficacy in cancer treatment protocols .

Antioxidant Applications

The indole scaffold is associated with antioxidant activity , which is crucial in protecting cells from oxidative stress. This property can be harnessed in the development of antioxidant therapies, potentially using our compound as a base molecule .

Antimicrobial Applications

Indole derivatives are also known for their antimicrobial effects . They can be used to combat a variety of microbial infections, suggesting that “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide” might serve as a lead compound in the development of new antimicrobial drugs .

Antidiabetic Applications

Research has shown that certain indole derivatives can exhibit antidiabetic activity . This opens up possibilities for the compound to be used in the management or treatment of diabetes through modulation of biological pathways .

Antimalarial Applications

The indole core structure is present in many compounds with antimalarial properties . Given the biological activity of indole derivatives, the compound could be a candidate for creating new antimalarial treatments .

Neuroprotective Applications

Indole derivatives have been implicated in neuroprotection , which is vital for the treatment of neurodegenerative diseases. The compound’s potential neuroprotective effects could be explored, particularly in the context of diseases like Alzheimer’s and Parkinson’s .

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

安全和危害

未来方向

属性

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-2-26-17-8-6-16(7-9-17)22-13-14(10-19(22)23)12-21-27(24,25)18-5-3-4-15(20)11-18/h3-9,11,14,21H,2,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLTYNNEFNMBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2961228.png)

![1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2961231.png)

![1-(4-ethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2961238.png)